molecular formula C8H7FN4 B15239193 2-(4-fluorophenyl)-2H-1,2,3-triazol-4-amine

2-(4-fluorophenyl)-2H-1,2,3-triazol-4-amine

Cat. No.: B15239193
M. Wt: 178.17 g/mol
InChI Key: OBYIMLBIYCXHJL-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-2H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a fluorophenyl group attached to the triazole ring, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-2H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction scheme is as follows:

    Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the Huisgen cycloaddition reaction, with optimization for yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The triazole ring can be involved in redox reactions under specific conditions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens and nitrating agents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-fluorophenyl)-2H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine
  • 2-(4-bromophenyl)-2H-1,2,3-triazol-4-amine
  • 2-(4-methylphenyl)-2H-1,2,3-triazol-4-amine

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenyl)-2H-1,2,3-triazol-4-amine imparts unique properties compared to its analogs. Fluorine can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate in drug development. Additionally, the electronegativity of fluorine can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C8H7FN4

Molecular Weight

178.17 g/mol

IUPAC Name

2-(4-fluorophenyl)triazol-4-amine

InChI

InChI=1S/C8H7FN4/c9-6-1-3-7(4-2-6)13-11-5-8(10)12-13/h1-5H,(H2,10,12)

InChI Key

OBYIMLBIYCXHJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2N=CC(=N2)N)F

Origin of Product

United States

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